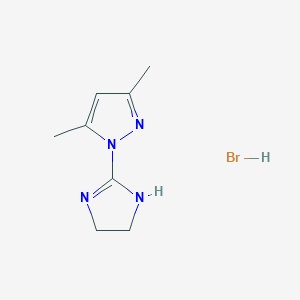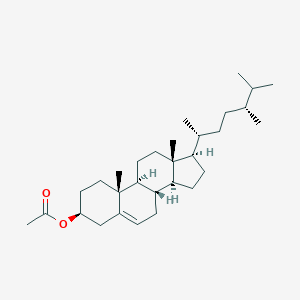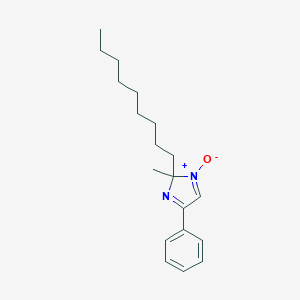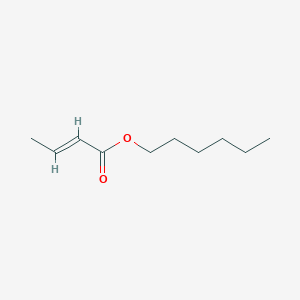
1,2-Xylene; 1,3-xylene; 1,4-xylene
Vue d'ensemble
Description
1,2-Xylene, 1,3-xylene, and 1,4-xylene are three isomeric forms of dimethylbenzene. These compounds are derived from the substitution of two hydrogen atoms with methyl groups in a benzene ring. The position of the methyl groups determines the specific isomer: 1,2-xylene (ortho-xylene), 1,3-xylene (meta-xylene), and 1,4-xylene (para-xylene). These compounds are colorless, flammable liquids with a slightly greasy texture and are of significant industrial value .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Methylation of Toluene and Benzene: Xylenes are produced by the methylation of toluene and benzene.
Isomerization: The ratio of isomers can be shifted to favor the highly valued 1,4-xylene via the patented UOP-Isomar process or by transalkylation of xylene with itself or trimethylbenzene.
Industrial Production Methods:
Catalytic Reforming:
Coal Carbonisation: Xylenes are also produced by coal carbonisation in the manufacture of coke fuel.
Analyse Des Réactions Chimiques
Types of Reactions:
Nitration and Reduction: Meta-xylene undergoes nitration and reduction to give xylidines, which are used in making dyes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Nitration: Nitration typically involves a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: The major products of oxidation are toluic acids and phthalic acids.
Nitration and Reduction: The major products are xylidines.
Applications De Recherche Scientifique
Chemistry:
Solvents: Xylenes are commonly used as solvents for lacquers, rubber cements, and other applications.
Raw Materials: They serve as raw materials for the manufacture of dyes, fibers, and films.
Biology and Medicine:
Industry:
Aviation Fuel: Xylenes are components of aviation fuel.
Polyethylene Terephthalate Production: Para-xylene is a critical material for the preparation of polyethylene terephthalate (PET), polyesters, and synthetic resins.
Mécanisme D'action
The mechanism by which xylenes exert their effects involves their interaction with various molecular targets and pathways. For instance, during non-thermal plasma degradation of xylene, the oxidation pathways of the isomers are influenced by external electric fields, which speed up the oxidation rate and alter the oxidation pathways . The principal mechanism of detoxification involves oxidation to methylbenzoic acid and hydroxylation to hydroxylene .
Comparaison Avec Des Composés Similaires
Benzene: Benzene is a simpler aromatic hydrocarbon with a single ring structure.
Toluene: Toluene is similar to xylene but has only one methyl group attached to the benzene ring.
Ethylbenzene: Ethylbenzene is another similar compound with an ethyl group attached to the benzene ring.
Uniqueness:
Isomeric Forms: The presence of three isomeric forms (1,2-xylene, 1,3-xylene, and 1,4-xylene) with different physical and chemical properties makes xylenes unique.
Industrial Applications: The specific applications of each isomer, such as the use of para-xylene in PET production, highlight their industrial significance.
Propriétés
IUPAC Name |
1,2-xylene;1,3-xylene;1,4-xylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H10/c1-7-3-5-8(2)6-4-7;1-7-4-3-5-8(2)6-7;1-7-5-3-4-6-8(7)2/h3*3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZVDAGWAAZJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C.CC1=CC(=CC=C1)C.CC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128686-03-3 | |
| Record name | Amines, C12-14-tert-alkyl, 2-(2-benzothiazolylthio)butanedioates (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amines, C12-14-tert-alkyl, 2-(2-benzothiazolylthio)butanedioates (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B161927.png)
![(1S,4S,5R,9S,10R,13S,14R)-14-(Hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B161928.png)



![4-Methoxybenzo[d][1,3]dioxole](/img/structure/B161940.png)






